molecular formula C18H21ClN2O4S B5119043 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate

5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate

Cat. No. B5119043
M. Wt: 396.9 g/mol
InChI Key: LBHSDLLXNOMENU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interfering with the DNA synthesis and replication process. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. The compound has also been found to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate involves the reaction between 2-methyl-1-phenyl-1H-benzimidazole and ethyl chloride in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.

Scientific Research Applications

5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. The compound has also been found to have anticancer activity and has shown promising results in preclinical studies.

properties

IUPAC Name

5-chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN2.C2H6O4S/c1-3-18-12(2)19(14-7-5-4-6-8-14)15-10-9-13(17)11-16(15)18;1-2-6-7(3,4)5/h4-11H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHSDLLXNOMENU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3)C.CCOS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate

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